molecular formula C10H16ClN3O2S B2988797 Ethyl 5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride CAS No. 2411275-39-1

Ethyl 5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride

Cat. No.: B2988797
CAS No.: 2411275-39-1
M. Wt: 277.77
InChI Key: TTXMCVNMAXYBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C10H15N3O2S·HCl It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride typically involves the reaction of piperidine with ethyl 1,3,4-thiadiazole-2-carboxylate under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors to maintain controlled reaction conditions, ensuring the purity and yield of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as halides or amines can be used to substitute the hydrogen atoms in the compound.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.

  • Biology: The compound has shown biological activity, including antimicrobial and antifungal properties, making it useful in the development of new drugs.

  • Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride is similar to other thiadiazole derivatives, such as ethyl 5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxylate and ethyl 5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxylate hydrochloride These compounds share structural similarities but may differ in their biological activities and applications

Properties

IUPAC Name

ethyl 5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.ClH/c1-2-15-10(14)9-13-12-8(16-9)7-3-5-11-6-4-7;/h7,11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLVJCDGHYWMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.